

A Comparative Performance Analysis of SOLVENT YELLOW 141 in Diverse Solvent Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SOLVENT YELLOW 141

Cat. No.: B1166055

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Solvent Dye Selection

This guide provides a comprehensive cross-validation of **SOLVENT YELLOW 141**'s performance against other common solvent dyes, with a focus on its behavior in various solvent systems. The following data and protocols are intended to support researchers in making informed decisions for their specific applications, from laboratory staining techniques to inclusion in polymer-based drug delivery systems.

Performance Overview

SOLVENT YELLOW 141 is a brilliant greenish-yellow azo dye known for its high thermal stability, making it suitable for high-temperature applications such as coloring plastics and polymers.^[1] Its favorable solubility properties have also led to its investigation for use as a tracer dye in chemical processes and in biological staining.^[1] This guide focuses on quantifying its performance characteristics—solubility, color strength, and stability—in a range of common laboratory and industrial solvents, and compares these with alternative dyes, namely Solvent Yellow 93 and Solvent Yellow 114.

Data Presentation: Comparative Analysis

The following tables summarize the quantitative performance data gathered for **SOLVENT YELLOW 141** and its alternatives.

Table 1: Solubility in Various Organic Solvents at 20-23°C

Solvent System	SOLVENT YELLOW 141	Solvent Yellow 93	Solvent Yellow 114
Ethanol	120 g/L ^[1]	85 g/L ^[1]	0.1 g/L
Acetone	Data Not Available	8 g/L	0.2 - 0.42 g/L
Methylbenzene (Toluene)	Data Not Available	25 g/L	0.6 g/L
Dichloromethane	Data Not Available	190 g/L	0.3 - 6 g/L
Butyl Acetate	Data Not Available	10 g/L	0.2 - 0.5 g/L
Water	Insoluble	Insoluble	Insoluble

Note: Solubility data can vary based on the specific grade and purity of the dye and solvent.

Table 2: General Performance Characteristics

Property	SOLVENT YELLOW 141	Solvent Yellow 93	Solvent Yellow 114
Color	Brilliant Greenish-Yellow ^[1]	Greenish-Yellow	Greenish-Yellow
Heat Resistance	260°C ^{[1][2]}	300°C	290 - 300°C
Light Fastness (Blue Wool Scale 1-8)	5 ^[3]	6-7	7-8
Acid Resistance (Scale 1-5)	4 ^[3]	Data Not Available	Data Not Available
Alkali Resistance (Scale 1-5)	5 ^[3]	Data Not Available	Data Not Available

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the presented data.

Determination of Dye Solubility

Objective: To quantitatively determine the solubility of a solvent dye in a specific organic solvent at a given temperature.

Materials:

- Solvent dye powder
- Selected organic solvents (e.g., ethanol, acetone, toluene)
- Analytical balance (readable to 0.1 mg)
- Volumetric flasks (various sizes)
- Mechanical shaker or magnetic stirrer
- Temperature-controlled water bath or incubator
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- UV-Vis Spectrophotometer

Procedure:

- Preparation of a Saturated Solution:
 - Accurately weigh an excess amount of the solvent dye powder.
 - Transfer the powder to a volumetric flask.
 - Add a known volume of the selected solvent to the flask.

- Seal the flask and place it in a temperature-controlled environment (e.g., 25°C) on a mechanical shaker or with a magnetic stirrer.
- Allow the mixture to agitate for a set period (e.g., 24 hours) to ensure equilibrium is reached.
- Sample Collection and Filtration:
 - After the equilibration period, allow the solution to stand undisturbed for a short time to let undissolved solids settle.
 - Carefully draw a sample of the supernatant using a syringe.
 - Attach a syringe filter (e.g., 0.45 µm PTFE) to the syringe and filter the solution into a clean, dry vial to remove any undissolved particles.
- Concentration Determination (by UV-Vis Spectrophotometry):
 - Prepare a series of standard solutions of the dye in the same solvent with known concentrations.
 - Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_{max}) to create a calibration curve (Absorbance vs. Concentration).
 - Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
 - Measure the absorbance of the diluted sample.
 - Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.
- Calculation of Solubility:
 - Express the solubility in grams per liter (g/L) or other appropriate units.

Evaluation of Color Strength

Objective: To compare the relative color strength of different dye solutions.

Materials:

- Solvent dye powders
- Selected solvent
- Analytical balance
- Volumetric flasks
- UV-Vis Spectrophotometer
- Cuvettes

Procedure:

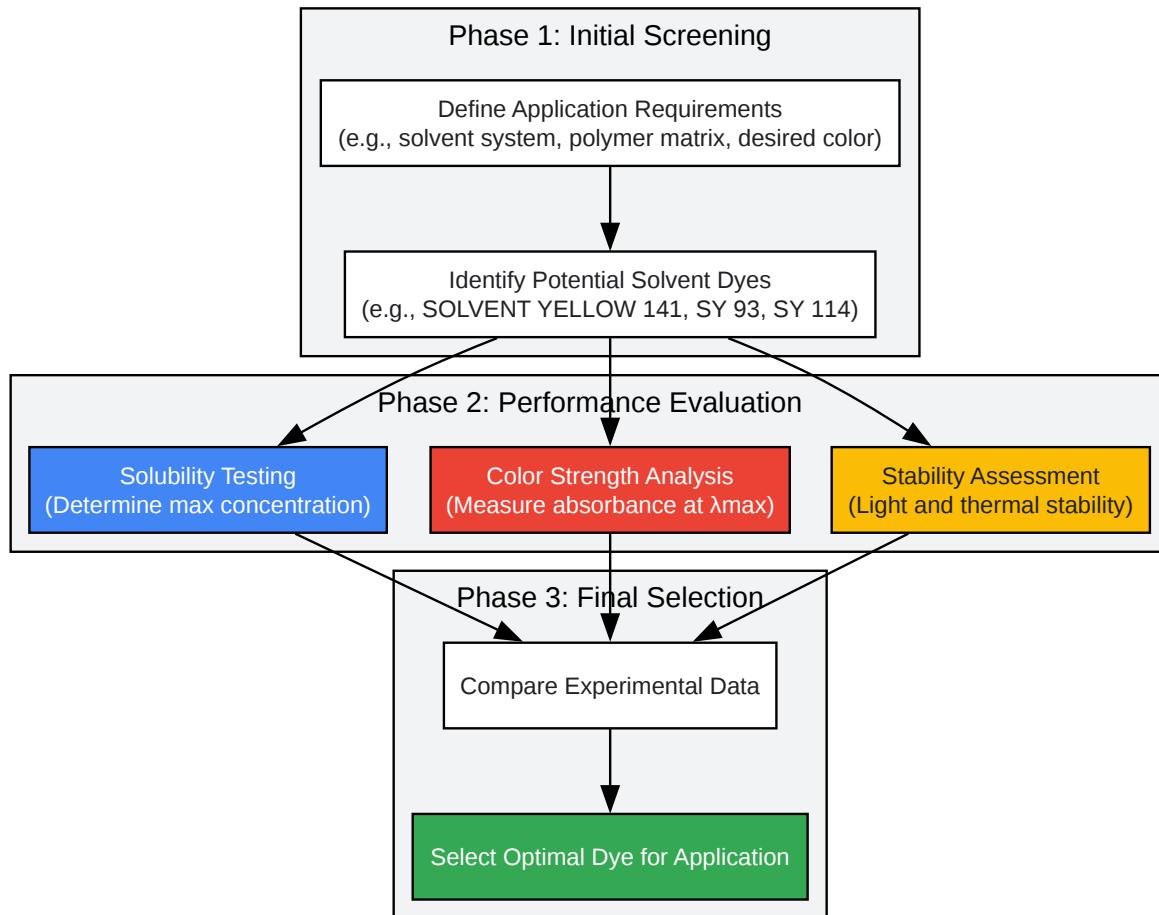
- Preparation of Stock Solutions:
 - Accurately weigh equal amounts of each solvent dye to be compared.
 - Dissolve each dye in a known volume of the same solvent to create stock solutions of identical concentration (e.g., 100 mg/L).
- Spectrophotometric Measurement:
 - For each dye solution, perform a wavelength scan using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_{max}).
 - Set the spectrophotometer to the λ_{max} determined for each respective dye.
 - Use the pure solvent as a blank to zero the spectrophotometer.
 - Measure the absorbance of each dye solution at its λ_{max} .
- Comparison:
 - A higher absorbance value at the same concentration indicates a greater color strength.

Assessment of Light Stability

Objective: To evaluate the resistance of a solvent dye solution to fading upon exposure to light. This protocol is based on the principles outlined in ASTM D4303 and ISO 105-B02.

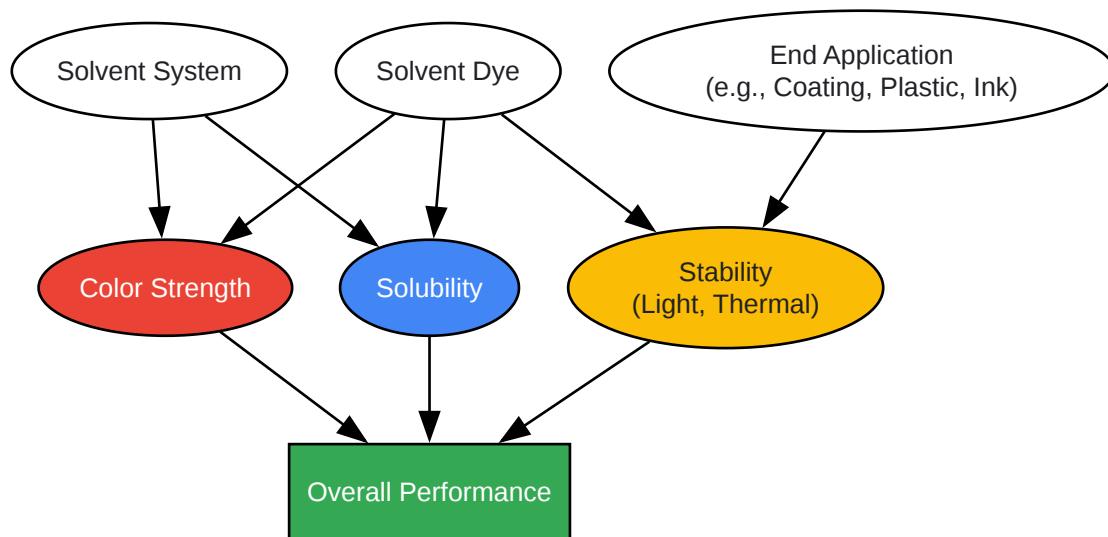
Materials:

- Dye solutions of known concentration in the desired solvent
- UV-transparent cuvettes or containers
- A controlled light exposure chamber (e.g., Xenon arc lamp apparatus)
- UV-Vis Spectrophotometer
- Control samples kept in the dark


Procedure:

- Sample Preparation:
 - Prepare solutions of each dye in the solvent of interest at a concentration that gives a measurable absorbance in the linear range of the spectrophotometer.
 - Fill UV-transparent cuvettes with the dye solutions. Prepare identical control samples to be stored in complete darkness at the same temperature.
- Light Exposure:
 - Place the sample cuvettes in a light stability chamber equipped with a light source that simulates daylight (e.g., a Xenon arc lamp as specified in ISO 105-B02).
 - Expose the samples to a defined total radiant exposure.
- Data Collection:
 - At predetermined time intervals, remove a sample from the light chamber and measure its absorbance at its λ_{max} using a UV-Vis spectrophotometer.

- Simultaneously, measure the absorbance of the corresponding control sample stored in the dark.
- Analysis:
 - Calculate the percentage of color loss at each time point using the formula: % Color Loss = $[(\text{Absorbance_initial} - \text{Absorbance_t}) / \text{Absorbance_initial}] * 100$
 - Compare the rate of color loss between different dye solutions to assess their relative light stability. The control samples are used to account for any degradation not caused by light.


Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the selection and testing of solvent dyes.

[Click to download full resolution via product page](#)

Caption: Workflow for Solvent Dye Selection and Validation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SOLVENT YELLOW 141|Azo Dye|CAS 106768-98-3 [benchchem.com]
- 2. Solvent yellow 141|CAS NO.106768-98-3 [xcolorpigment.com]
- 3. Solvent yellow 141 - SOLVENT YELLOW - L COLOR [l-color.com]
- 4. To cite this document: BenchChem. [A Comparative Performance Analysis of SOLVENT YELLOW 141 in Diverse Solvent Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166055#cross-validation-of-solvent-yellow-141-performance-in-various-solvent-systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com